Fibronectin is synthesized by various cell types, including fibroblasts and hepatocytes, and exists in both soluble and insoluble forms. The peptide (124-131) is part of the fibronectin structure, which consists of multiple domains classified into type I, II, and III repeats. The classification of this peptide falls under bioactive peptides that interact specifically with cellular receptors, influencing various biological processes.
The synthesis of Fibronectin Receptor Peptide (124-131) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This method allows for the sequential addition of amino acids to a growing chain anchored to a solid support. The technical details include:
The molecular structure of Fibronectin Receptor Peptide (124-131) consists of a linear sequence of amino acids that exhibit specific conformational properties essential for its biological function. The sequence facilitates binding to integrins, particularly those involved in cell adhesion processes. Structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which provide insights into the three-dimensional arrangement of atoms within the peptide.
Fibronectin Receptor Peptide (124-131) undergoes several chemical reactions critical for its function:
Technical details regarding these interactions often involve kinetic studies using surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) to quantify binding affinities.
The mechanism of action for Fibronectin Receptor Peptide (124-131) involves its interaction with integrin receptors on target cells. Upon binding:
Data supporting these mechanisms can be derived from cellular assays measuring migration rates and adhesion strength in response to peptide treatment.
Fibronectin Receptor Peptide (124-131) exhibits several important physical and chemical properties:
Analyses often include circular dichroism spectroscopy to assess secondary structure content.
Fibronectin Receptor Peptide (124-131) has several significant applications in scientific research:
The fibronectin receptor peptide (124-131) is an octameric sequence with the primary structure H-Asp-Leu-Tyr-Tyr-Leu-Met-Asp-Leu-OH (DLYYLMDL) and a molecular weight of 1045.22 g/mol. This peptide corresponds to residues 124-131 of the β1 subunit of integrins, particularly the α5β1 fibronectin receptor. Its primary sequence features a distinctive hydrophobic core formed by the Leu-Tyr-Tyr-Leu-Met segment, with a grand average of hydropathy (GRAVY) index of 0.46, indicating moderate hydrophobicity. The theoretical isoelectric point (pI) is 2.93, reflecting the acidic character imparted by the terminal aspartic acid residues [9].
Post-translational modifications (PTMs) significantly influence the biological activity of this region in full-length integrins. The β1 subunit undergoes N-linked glycosylation during maturation, converting high-mannose oligosaccharides to complex endoglycosidase H-resistant types. This modification increases its apparent molecular weight from 100 kDa (precursor) to 110 kDa (mature form) and is essential for proper cell surface expression and function. Biochemical analyses using endoglycosidase H digestion and metabolic labeling with [³H]fucose confirm that this glycosylation occurs at specific asparagine residues within the extracellular domain, facilitating conformational stability and receptor-ligand interactions [2].
Table 1: Primary Structural Features of Fibronectin Receptor Peptide (124-131)
Property | Value/Characteristics |
---|---|
Amino Acid Sequence | H-Asp-Leu-Tyr-Tyr-Leu-Met-Asp-Leu-OH |
Molecular Formula | C₄₉H₇₂N₈O₁₅S |
Molecular Weight | 1045.22 g/mol |
GRAVY Index | 0.46 (moderate hydrophobicity) |
Theoretical pI | 2.93 |
Dominant PTMs in β1 Subunit | N-linked glycosylation (100 kDa → 110 kDa) |
The DLYYLMDL peptide exhibits context-dependent conformational plasticity. In aqueous solution, nuclear magnetic resonance (NMR) spectroscopy reveals a predominantly disordered structure with transient helical propensity around the Leu-Tyr-Tyr segment. This flexibility arises from the absence of stabilizing disulfide bonds and the presence of hydrophilic aspartic acid residues flanking the hydrophobic core. However, upon binding to fibronectin’s synergy site (located in the III9 module), the peptide undergoes a conformational shift to a structured β-turn motif. This transition is driven by hydrophobic burial of the Tyr125-Tyr126-Leu127 side chains and ionic interactions involving Asp124 and Asp130 [3] [10].
Molecular dynamics simulations indicate that the Met128 residue acts as a molecular hinge, facilitating peptide adaptability between solution and bound states. In the receptor-bound conformation, the Tyr125 and Tyr126 side chains insert into a hydrophobic pocket on fibronectin, while Asp130 forms a salt bridge with arginine residues in the synergy site. This binding rigidifies the peptide backbone, reducing its root-mean-square deviation (RMSD) from 4.2 Å (unbound) to 1.1 Å (bound), as observed in crystallographic studies of the α5β1-fibronectin complex [10].
Unlike canonical RGD-containing peptides (e.g., FnBPA5 from Staphylococcus aureus), DLYYLMDL lacks the Arg-Gly-Asp motif and instead functions as a synergy site ligand. FnBPA5 (sequence: DITOPNYV) binds directly to fibronectin’s III10 module via RGD-integrin interactions and exhibits nanomolar affinity (Kd ~ 15 nM). In contrast, DLYYLMDL targets the III9 module and shows weaker micromolar affinity (Kd ~ 80 μM) when isolated. However, its biological significance emerges from cooperative binding: When paired with RGD peptides (e.g., STAFF5C), DLYYLMDL enhances integrin binding affinity by 20-fold by stabilizing the RGD-III10 interaction through allosteric coupling [1] [4] [6].
The PEG-FUD peptide, a recombinant fibronectin-binding polypeptide, incorporates both RGD and synergy-mimicking sequences. It demonstrates enhanced targeting to fibrotic tissues due to multivalent interactions, unlike monovalent DLYYLMDL. Structural comparisons highlight that while FnBPA5 and STAFF5C adopt extended conformations, DLYYLMDL forms a compact loop upon binding, optimizing hydrophobic contacts with III9 [1].
Table 2: Comparative Analysis of Fibronectin-Binding Peptides
Peptide | Sequence | Target Domain | Binding Affinity | Primary Function |
---|---|---|---|---|
DLYYLMDL (124-131) | DLYYLMDL | FN-III9 (synergy) | Kd ~ 80 μM | α5β1 integrin binding enhancement |
FnBPA5 | DITOPNYV | FN-III10 (RGD) | Kd ~ 15 nM | Direct integrin adhesion |
STAFF5C | GRGDSPC | FN-III10 (RGD) | Kd ~ 120 nM | Competitive integrin inhibition |
PEG-FUD | Recombinant | FN-III9/III10 | Kd ~ 2 nM | Multivalent fibrosis imaging |
The tyrosine doublet (Tyr125-Tyr126) is critical for DLYYLMDL’s function. Alanine scanning mutagenesis reduces binding to α5β1 integrin by 90%, confirming these residues mediate hydrophobic packing within the III9 synergy pocket. Tyr126 also forms a hydrogen bond with Asn1547 in the β1 subunit, as revealed by X-ray crystallography. Meanwhile, Asp130 electrostatically interacts with Arg1379 of α5 integrin, with mutation to glutamate (D130E) abolishing binding due to steric hindrance [9] [10].
Although DLYYLMDL lacks an RGD motif, it exhibits functional synergy with RGD-containing sequences. The Leu127-Met128 segment orients the RGD motif in III10 for optimal integrin engagement, reducing the dissociation rate of the α5β1-fibronectin complex by 50%. This cooperativity is abolished by heparin, which competes for the adjacent heparin-binding domain (HepII, FNIII12-14), underscoring the role of heparan sulfate proteoglycans in modulating synergy site accessibility [10] [6].
Table 3: Functional Roles of Key Residues in DLYYLMDL
Residue | Position | Role in Binding | Effect of Mutation |
---|---|---|---|
Asp124 | N-terminal | Solubility enhancement; no direct binding role | Minimal affinity change (≤10%) |
Tyr125 | Core | Hydrophobic burial in III9 pocket | 85% affinity loss (Y125A) |
Tyr126 | Core | Hydrophobic burial + H-bond to β1-Asn1547 | 95% affinity loss (Y126A) |
Leu127 | Core | Stabilizes Tyr126 orientation; allosteric coupling | 70% affinity loss (L127A) |
Met128 | Core | Molecular hinge; conformational flexibility | 50% affinity loss (M128A) |
Asp130 | C-terminal | Salt bridge with α5-Arg1379 | Complete loss of binding (D130A/D130E) |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2